molecular formula C11H10BrN5O2S B10801561 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

Cat. No.: B10801561
M. Wt: 356.20 g/mol
InChI Key: LSNOXDJXNPUHHA-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with an amino group at position 4 and a sulfanyl (-S-) linker at position 2. The acetamide moiety is connected to a 5-bromo-substituted pyridine ring, which introduces steric bulk and electronic effects due to bromine’s electronegativity.

Properties

Molecular Formula

C11H10BrN5O2S

Molecular Weight

356.20 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C11H10BrN5O2S/c12-6-1-2-8(14-4-6)16-10(19)5-20-11-15-7(13)3-9(18)17-11/h1-4H,5H2,(H,14,16,19)(H3,13,15,17,18)

InChI Key

LSNOXDJXNPUHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C12H11BrN4O2SC_{12}H_{11}BrN_{4}O_{2}S, with a molecular weight of approximately 314.3 g/mol. The structure features a pyrimidine ring substituted with a bromopyridine moiety and a sulfanyl group, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. A study involving similar pyrimidine derivatives demonstrated their effectiveness against various human tumor cell lines, showcasing mechanisms such as microtubule disruption and G2/M cell cycle arrest .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)0.15Microtubule disruption
Compound BMCF7 (Breast)0.04Centrosome de-clustering
Compound CA549 (Lung)0.40G2/M arrest

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of similar compounds, particularly against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is often associated with enhanced activity against bacterial strains due to its ability to disrupt bacterial cell walls .

Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of pyrimidine derivatives showed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound may hold promise as an antimicrobial agent.

The biological activity of This compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleic acid synthesis or other metabolic pathways critical for cancer cell proliferation.
  • Interaction with Cellular Targets : The sulfanyl group may facilitate interactions with cellular targets such as proteins involved in cell signaling or apoptosis.
  • Disruption of Cell Cycle : Similar compounds have shown the ability to induce cell cycle arrest, leading to programmed cell death in cancer cells .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of 4-amino-6-oxo-pyrimidines possess significant antimicrobial properties. The presence of the sulfanyl group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains .
  • Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer effects. The ability to inhibit specific enzymes involved in cancer cell proliferation presents a promising avenue for therapeutic development .
  • Enzyme Inhibition : The compound may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine nucleotides. This inhibition can lead to increased levels of active chemotherapeutic agents in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The observed cytotoxicity was linked to its ability to induce apoptosis through ROS-mediated pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Pyrimidinone Core

Amino vs. Methyl Substituents
  • Compound 5.5 :
    • Structure: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
    • Key Data:
  • Melting Point: >259°C
  • Molecular Weight: 353.99 g/mol
  • IR Peaks: 1684 cm⁻¹ (C=O), 2227 cm⁻¹ (CN)
  • NMR: δ 12.48 (NH), 7.61 (Ar-H) . Comparison: Replacing the amino group with a methyl group (4-methyl vs.
  • Compound 5.12 :

    • Structure: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
    • Key Data:
  • Melting Point: 196°C
  • NMR: δ 10.01 (NHCO), 7.60–7.27 (Ar-H) .
    • Comparison : The benzyl group introduces lipophilicity, which may enhance membrane permeability compared to the bromopyridine substituent in the target compound .
Functionalized Pyrimidinone Derivatives
  • Compound 20: Structure: 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide Key Data:
  • Yield: 53%
  • Biological Activity: Moderate inhibition of carbonic anhydrase (CA) isoforms II and XII (IC₅₀ ~ 10–50 nM) .
    • Comparison : The sulfamoylbenzothiazole substituent enhances interactions with CA’s zinc-binding site, a feature absent in the target compound’s bromopyridine group .

Variations in the Acetamide Substituent

Bromopyridine vs. Simple Aryl Groups
  • Compound 8d: Structure: 2-[(5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio]-N-(6-nitrobenzothiazol-2-yl)acetamide Key Data:
  • Melting Point: 210–212°C
  • IR Peaks: 3486 cm⁻¹ (NH), 1684 cm⁻¹ (C=O) .

    • Comparison : The nitrobenzothiazole group provides strong electron-withdrawing effects, contrasting with the bromopyridine’s moderate electronegativity .
  • Compound 15 :

    • Structure: 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
    • Key Data:
  • Molecular Weight: 329.42 g/mol
  • pKa: 7.83 (predicted) .

Structure-Activity Relationship (SAR) Insights

  • Hydrogen-Bonding Capacity: The 4-amino group in the target compound may facilitate hydrogen bonding with target proteins, a feature absent in methyl-substituted analogs .
  • Steric Effects : Bulky substituents (e.g., benzothiazole in 20) may limit bioavailability but improve specificity for larger binding pockets .

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